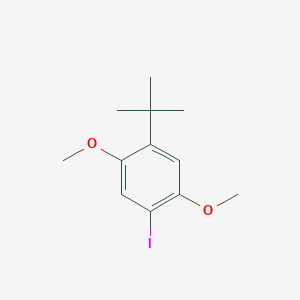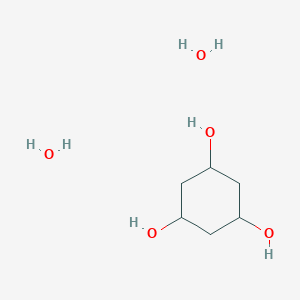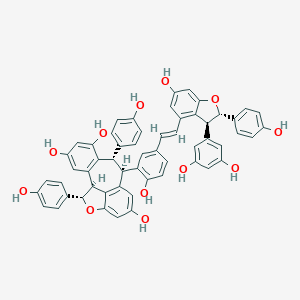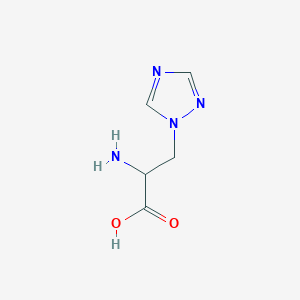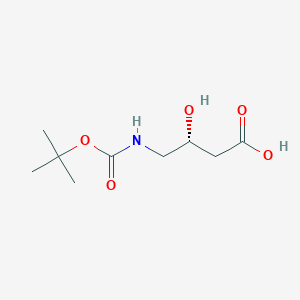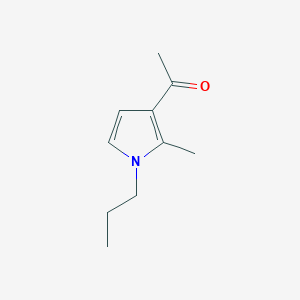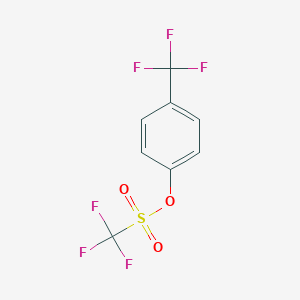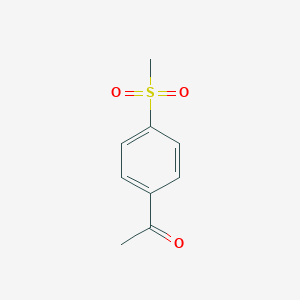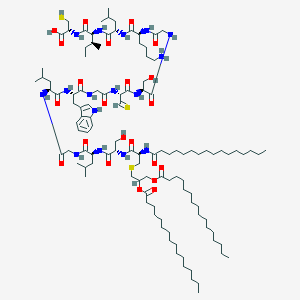
2,3,4-Trimethoxyphenylboronic acid
Übersicht
Beschreibung
2,3,4-Trimethoxyphenylboronic acid is a boronic acid derivative, a class of compounds known for their utility in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions.
Synthesis Analysis
- The synthesis of boronic acid derivatives typically involves reactions under mild conditions and often includes the formation of boronic esters or the use of trifluoroacetic acid as a counteranion and auxiliary precursor (Carreras, Stuart, & Sandtorv, 2017).
Molecular Structure Analysis
- The molecular structure of boronic acid derivatives, including 2,3,4-Trimethoxyphenylboronic acid, is characterized by the presence of a boron atom covalently bonded to other organic groups. The structure often influences their reactivity and interaction with other molecules (SeethaLekshmi & Pedireddi, 2007).
Chemical Reactions and Properties
- Boronic acids are known for their participation in coupling reactions, such as the Suzuki-Miyaura cross-coupling, and can be involved in the synthesis of complex organic molecules (Wang et al., 2018).
- They can undergo reactions with alkynes in the presence of a catalyst to form derivatives, demonstrating the versatility of boronic acids in synthetic chemistry (Tobisu et al., 2009).
Physical Properties Analysis
- The physical properties of boronic acids like 2,3,4-Trimethoxyphenylboronic acid are influenced by their crystalline structure and the presence of functional groups. This affects their solubility, melting points, and stability (SeethaLekshmi & Pedireddi, 2007).
Chemical Properties Analysis
- The chemical properties of boronic acids are significantly defined by the boron atom, which can form reversible covalent bonds with various nucleophiles. This property is fundamental to their role in organic synthesis and catalysis (Wang et al., 2018).
Wissenschaftliche Forschungsanwendungen
Mercuriation of 3,4,5-trimethoxybenzoic acid : This study re-investigated the mercuriation of 3,4,5-trimethoxybenzoic acid and characterized its product. The research provides insights into the reactivity of similar trimethoxybenzoic acids, which can be relevant for understanding the behavior of 2,3,4-Trimethoxyphenylboronic acid in similar reactions (Vicente et al., 1992).
Surfactant Controlled Crystallization of 2,6-Dimethoxyphenylboronic Acid : This research investigated the crystallization behavior of 2,6-Dimethoxyphenylboronic Acid using surfactants. The findings may offer a parallel understanding of the crystallization properties of 2,3,4-Trimethoxyphenylboronic acid, which is structurally related (Semjonova & Be̅rziņš, 2022).
Rhodium-Catalyzed Coupling of 2-Silylphenylboronic Acids with Alkynes : This study demonstrates the use of 2-(trimethylsilyl)phenylboronic acid in rhodium-catalyzed coupling reactions to produce benzosilole derivatives. Insights from this research could be relevant for understanding how 2,3,4-Trimethoxyphenylboronic acid might behave under similar catalytic conditions (Tobisu et al., 2009).
Phenylboronic Acid-Decorated Polymeric Nanomaterials : This review discusses the use of phenylboronic acid-decorated polymeric nanomaterials in bio-applications, emphasizing their interactions with glucose and sialic acid. The study may provide context for potential biomedical applications of 2,3,4-Trimethoxyphenylboronic acid (Lan & Guo, 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2,3,4-trimethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO5/c1-13-7-5-4-6(10(11)12)8(14-2)9(7)15-3/h4-5,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQLSQRFSNMANA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378572 | |
| Record name | 2,3,4-Trimethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trimethoxyphenylboronic acid | |
CAS RN |
118062-05-8 | |
| Record name | 2,3,4-Trimethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-Trimethoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




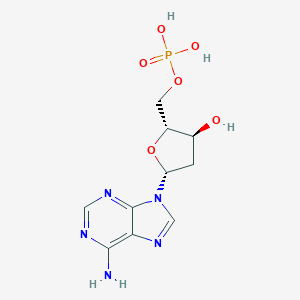
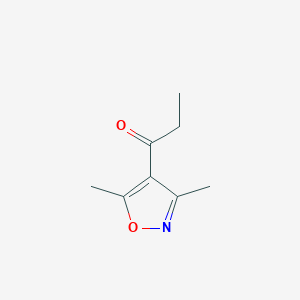
![[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid](/img/structure/B52573.png)
![4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone](/img/structure/B52578.png)
